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Compound of Interest

Compound Name: ACT-1016-0707

Cat. No.: B15573050 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on two

promising LPA1 receptor antagonists.

In the landscape of therapies for fibrotic diseases, particularly pulmonary fibrosis, the

lysophosphatidic acid receptor 1 (LPA1) has emerged as a critical therapeutic target. Two

notable antagonists, ACT-1016-0707 by Idorsia Pharmaceuticals and admilparant (BMS-

986278) by Bristol Myers Squibb, are at the forefront of clinical and preclinical development.

This guide provides a comprehensive, data-driven comparison of these two compounds,

focusing on their pharmacological profiles, preclinical efficacy, and clinical trial outcomes.
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Feature ACT-1016-0707 Admilparant (BMS-986278)

Mechanism of Action

Insurmountable, selective

LPA1 receptor antagonist with

slow off-rate kinetics[1]

Competitive, selective LPA1

receptor antagonist[2]

In Vitro Potency (hLPA1) IC50: 3.1 nM (Tango assay)[1] Kb: 6.9 nM[3]

Development Stage Preclinical[4] Phase 3 Clinical Trials[5]

Key Preclinical Finding

Attenuated proinflammatory

and profibrotic signaling in in

vitro and in vivo models of lung

fibrosis[1]

Demonstrated efficacy in

rodent chronic lung fibrosis

models[3]

Key Clinical Finding Not yet in clinical trials.

Slowed the rate of lung

function decline in patients

with Idiopathic Pulmonary

Fibrosis (IPF) and Progressive

Pulmonary Fibrosis (PPF) in a

Phase 2 trial[3][6]

Pharmacological Profile
Mechanism of Action
Both ACT-1016-0707 and admilparant target the LPA1 receptor, a G protein-coupled receptor

implicated in the pathogenesis of fibrosis.[1][3] However, they exhibit distinct binding kinetics, a

crucial differentiator in their pharmacological profiles.

ACT-1016-0707 is characterized as an insurmountable antagonist with slow off-rate kinetics.[1]

This means that once bound to the LPA1 receptor, it dissociates very slowly, leading to a

prolonged and efficient inhibition of LPA1 signaling, even in the presence of high

concentrations of the natural ligand, lysophosphatidic acid (LPA).[1] This property suggests a

potential for sustained efficacy.

Admilparant, in contrast, is a competitive antagonist.[2] Its binding to the LPA1 receptor is

reversible and can be overcome by increasing concentrations of LPA.[2] This characteristic

may have implications for dosing strategies in a clinical setting where LPA levels can fluctuate.
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In Vitro Potency
The potency of both compounds against the human LPA1 receptor (hLPA1) has been

determined using different assays, showing high affinity for their target.

Compound Assay Potency

ACT-1016-0707 Tango assay IC50: 3.1 nM[1]

Admilparant Radioligand binding assay Kb: 6.9 nM[3]

Preclinical and Clinical Data
Preclinical Efficacy in Pulmonary Fibrosis Models
ACT-1016-0707 has demonstrated anti-fibrotic and anti-inflammatory activity in the bleomycin-

induced mouse model of pulmonary fibrosis.[1] Treatment with ACT-1016-0707 led to a

reduction in proinflammatory and profibrotic signaling.[1] However, a commentary on the study

noted that while it reduced many markers of fibrosis, it did not statistically improve Forced Vital

Capacity (FVC) in mice, an outcome also observed with the approved anti-fibrotic nintedanib in

similar models.[2]

Admilparant has also shown promising results in various preclinical animal experiments, which

supported its advancement into clinical trials.[3] Preclinical studies indicated that treatment with

admilparant was associated with decreased collagen accumulation and improved lung function

in animal models.[7]

Clinical Trial Data: Admilparant in IPF and PPF
Admilparant has been evaluated in a Phase 2, randomized, double-blind, placebo-controlled

clinical trial (NCT04308681) in patients with Idiopathic Pulmonary Fibrosis (IPF) and

Progressive Pulmonary Fibrosis (PPF).[3][6]

Efficacy: The trial demonstrated that admilparant, at a dose of 60 mg twice daily for 26 weeks,

slowed the rate of decline in lung function.[3][6]
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Patient
Cohort

Endpoint Placebo
Admilparan
t (60 mg
BID)

Treatment
Difference

Relative
Reduction
in Decline

IPF

Rate of

change in

percent

predicted

FVC

-2.7% -1.2% 1.4% 54%[6]

PPF

Rate of

change in

percent

predicted

FVC

-4.3% -1.1% 3.2% 74%[6]

The treatment effect was observed both in patients receiving background antifibrotic therapy

and those who were not.[6]

Safety and Tolerability: Admilparant was generally safe and well-tolerated.[6] The most

common adverse events were similar to placebo.[6] Transient, post-dose reductions in blood

pressure were observed, which were more frequent with admilparant but were generally

asymptomatic.[8]

Biomarkers: Exploratory analysis of the Phase 2 trial data showed that admilparant treatment

was associated with significant changes in biomarkers related to fibrosis and inflammation.[9]

In patients with IPF, admilparant led to increased levels of adiponectin, a protein with anti-

inflammatory and antifibrotic properties, and decreased markers of epithelial injury and fibrosis.

[9] In patients with PPF, admilparant treatment resulted in significant decreases in periostin,

ferritin, and multiple inflammatory markers.[9]
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This model is a widely used preclinical tool to mimic human pulmonary fibrosis. While the

specific parameters for the ACT-1016-0707 study are detailed in the primary publication by

Birker-Robaczewska et al. (2025), a general protocol involves the following steps:

Animal Model: C57BL/6 mice are commonly used.

Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate

is administered to anesthetized mice.

Treatment: ACT-1016-0707 or vehicle is administered orally, typically starting before or

shortly after bleomycin administration and continuing for a specified period (e.g., 14-21

days).

Assessment of Fibrosis:

Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to

visualize collagen deposition. Fibrosis is often quantified using the semi-quantitative

Ashcroft scoring system.

Biochemical Analysis: Collagen content is measured by quantifying hydroxyproline levels

in lung homogenates.

Gene Expression: Analysis of pro-fibrotic and pro-inflammatory gene expression (e.g.,

Col1a1, Acta2, Tgf-β1) in lung tissue via qPCR.

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to analyze

inflammatory cell infiltration and cytokine levels.

Tango™ β-arrestin Recruitment Assay (for in vitro
potency of ACT-1016-0707)
This cell-based assay measures receptor activation by detecting the recruitment of β-arrestin to

the GPCR of interest.

Cell Line: U2OS cells stably co-expressing the human LPA1 receptor fused to a transcription

factor and a β-arrestin-protease fusion protein.
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Assay Principle: Upon LPA binding to the LPA1 receptor, β-arrestin is recruited, bringing the

protease in proximity to the receptor. The protease cleaves the transcription factor, which

then translocates to the nucleus and activates a reporter gene (e.g., β-lactamase).

Procedure:

Cells are seeded in microplates.

Cells are incubated with varying concentrations of the antagonist (ACT-1016-0707).

An agonist (LPA) is added to stimulate the receptor.

After an incubation period, a substrate for the reporter enzyme is added.

The signal from the cleaved substrate is measured (e.g., fluorescence), which is inversely

proportional to the antagonist's activity.

Data Analysis: The IC50 value is calculated from the concentration-response curve,

representing the concentration of the antagonist that inhibits 50% of the maximal response to

the agonist.

Admilparant Phase 2 Clinical Trial (NCT04308681)
Protocol Summary

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3][6]

Participants: Adults with a diagnosis of IPF or PPF.[3][6]

Intervention: Patients were randomized (1:1:1) to receive admilparant (30 mg or 60 mg) or

placebo, administered orally twice daily for 26 weeks.[3][6] Background standard-of-care

antifibrotic therapy was permitted.[6]

Primary Endpoint: The rate of change in percent predicted Forced Vital Capacity (FVC) from

baseline to week 26 in the IPF cohort.[6]

Secondary Endpoints: Included the rate of change in percent predicted FVC in the PPF

cohort, safety, and tolerability.[6]
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Assessments: Spirometry (for FVC), adverse event monitoring, and biomarker analysis from

blood samples.

Signaling Pathway
Both ACT-1016-0707 and admilparant exert their effects by blocking the LPA1 receptor,

thereby inhibiting downstream signaling pathways that promote fibrosis. LPA1 activation by LPA

leads to the recruitment of multiple G proteins (Gαi/o, Gαq/11, and Gα12/13), which in turn

activate various downstream effectors. These include the Ras-MAPK pathway, PI3K-Akt

pathway, Rho/ROCK pathway, and PLC-IP3-Ca2+ pathway. The culmination of this signaling

cascade is the promotion of fibroblast proliferation, migration, differentiation into myofibroblasts,

and extracellular matrix deposition, all of which are hallmarks of fibrosis. By antagonizing the

LPA1 receptor, both drugs aim to interrupt these pro-fibrotic processes. The insurmountable

nature of ACT-1016-0707 may provide a more sustained blockade of these pathways

compared to the competitive antagonism of admilparant, particularly in environments with high

local concentrations of LPA.
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Conclusion
ACT-1016-0707 and admilparant represent two distinct yet promising approaches to targeting

the LPA1 receptor for the treatment of fibrotic diseases. Admilparant has demonstrated clinical

proof-of-concept with its positive Phase 2 data, showing a significant impact on slowing lung

function decline in both IPF and PPF. Its development into Phase 3 trials marks a significant

step forward for patients with these devastating diseases.
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ACT-1016-0707, with its unique insurmountable antagonism and slow off-rate kinetics, offers a

potentially differentiated pharmacological profile. The preclinical data are encouraging, and its

"best-in-class" potential will be further elucidated as it progresses into clinical development. A

direct head-to-head comparison in a preclinical model of pulmonary fibrosis would be highly

valuable to better understand the translational implications of their different binding kinetics.

For researchers and drug developers, the journey of these two molecules underscores the

importance of the LPA1 pathway in fibrosis and highlights the nuances in drug design that can

lead to different pharmacological and potentially clinical profiles. The continued development

and future data from these programs will be critical in shaping the future therapeutic landscape

for fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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